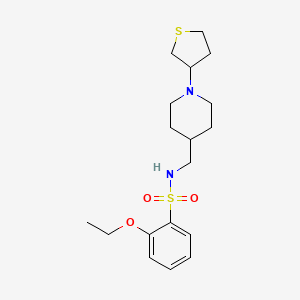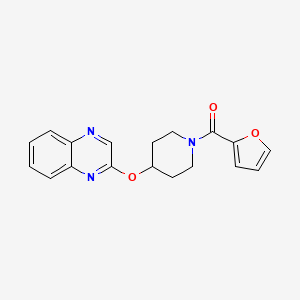
Furan-2-yl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- Synthesis of Bis-benzoquinoline Derivatives : A method involving the ring-opening of furan through a three-component reaction catalyzed by iodine has been described. This process enables the synthesis of 3-aryl-2-(3-arylbenzo[f]quinolin-2-yl)benzo[f]quinoline derivatives in moderate yields, showcasing the utility of furan compounds in complex organic synthesis (Chen et al., 2013).
Antimicrobial and Antioxidant Activity
- Antioxidant and Antimicrobial Properties of Novel Furan/Benzofuran C-2 Coupled Quinoline Hybrids : Research indicates the synthesis of novel furan and benzofuran quinoline-4-carboxylates demonstrating good antioxidant and antimicrobial activities. This suggests the potential of furan derivatives in developing new pharmacologically active compounds (Rajpurohit et al., 2017).
Corrosion Inhibition
- Prevention of Corrosion on Mild Steel : A study utilizing a novel organic compound similar in structure for the inhibition of mild steel corrosion in acidic media indicates that such compounds can act as effective corrosion inhibitors, which could have implications for industrial applications (Singaravelu & Bhadusha, 2022).
Enzyme-Catalyzed Reactions
- Oxidation of 5-Hydroxymethylfurfural to Furan-2,5-dicarboxylic Acid : Enzyme-catalyzed processes involving furan derivatives for the conversion of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) highlight the role of furan-based compounds in sustainable chemistry and polymer production (Dijkman et al., 2014).
Heterocyclic Chemistry
- Synthesis of Heterocycles : Various methodologies involving furan compounds have been developed for the synthesis of complex heterocycles, which are crucial in drug development and materials science. For instance, the gold(I)-catalyzed reactivity of furan-ynes with N-oxides offers a route to synthesize substituted dihydropyridinones and pyranones, demonstrating the versatility of furan derivatives in creating bioactive molecules (Nejrotti et al., 2021).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that quinoxaline derivatives, a core component of this compound, have a wide range of biological activities and can interact with many targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have been shown to exhibit promising activity against alpha-glucosidase and alpha-amylase . This suggests that Furan-2-yl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone may interact with these enzymes, potentially inhibiting their activity.
Biochemical Pathways
Given the potential interaction with alpha-glucosidase and alpha-amylase, it’s plausible that this compound could affect carbohydrate metabolism, specifically the breakdown of complex sugars into simpler ones .
Result of Action
Based on the potential interaction with alpha-glucosidase and alpha-amylase, it’s plausible that this compound could affect the breakdown of complex sugars, potentially leading to changes in cellular energy metabolism .
Eigenschaften
IUPAC Name |
furan-2-yl-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-18(16-6-3-11-23-16)21-9-7-13(8-10-21)24-17-12-19-14-4-1-2-5-15(14)20-17/h1-6,11-13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYDFUORIZHTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2755388.png)
![(2-Bromophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2755389.png)
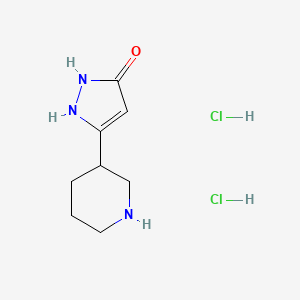

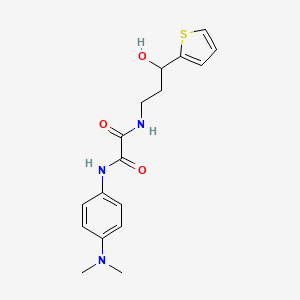
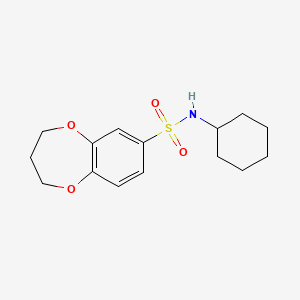
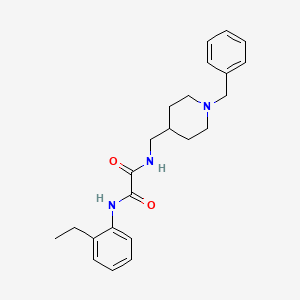
![N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B2755397.png)
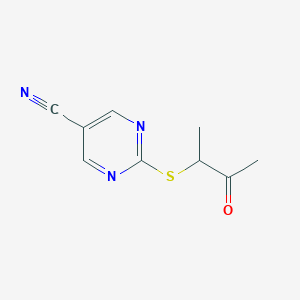
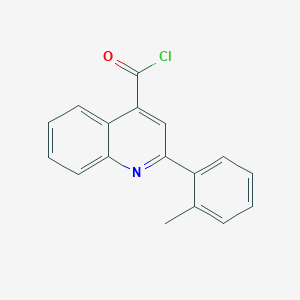
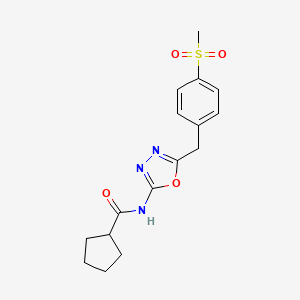

![[4-[(4-bromobenzyl)thio]-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2755409.png)
